molecular formula C8H9BrN2O B1344591 5-bromo-N,N-dimethylpicolinamide CAS No. 845305-86-4

5-bromo-N,N-dimethylpicolinamide

Cat. No. B1344591
M. Wt: 229.07 g/mol
InChI Key: KQRHFAPOFNDZHY-UHFFFAOYSA-N
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Description

5-bromo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . This compound is also known as Br-DMPA and is used in various scientific experiments.


Molecular Structure Analysis

The molecular structure of 5-bromo-N,N-dimethylpicolinamide consists of a pyridine ring substituted with a bromine atom at the 5th position and a dimethylamide group . The InChI code for this compound is InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

5-bromo-N,N-dimethylpicolinamide has a molecular weight of 229.07 g/mol . It has a topological polar surface area of 33.2 Ų and a complexity of 172 . The compound has one rotatable bond .

Scientific Research Applications

Synthesis and Material Science

One of the notable applications of 5-bromo derivatives is in the synthesis of phenothiazines via Smiles rearrangement, highlighting its role in developing compounds with potential pharmacological activities. The process involves the condensation of amino-bromo derivatives with o-halonitrobenzenes, leading to compounds exhibiting a wide spectrum of activities, including neuroleptic, diuretic, sedative, antihistamine, and analgesic properties. Additionally, these compounds have shown significant effects against cancer, making them valuable for biomedical screening in search of better medicinal agents (Sharma, Gupta, Gautam, & Gupta, 2002).

In the field of material science, a study on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base revealed the compound's remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. This application underscores the compound's utility in developing materials with specific photophysical and photochemical properties beneficial for medical applications, especially in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Pharmacological and Biological Research

Further exploring its applications in pharmacological research, derivatives of 5-bromo compounds, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, have been synthesized and their stereostructures investigated. Research on these compounds includes analyzing their antitumor activity and the effect of stereochemistry on PI3Kα kinase inhibition, showcasing the chemical's relevance in discovering novel therapeutic agents. The study highlights how minor alterations in the chemical structure can significantly impact biological activity, emphasizing the importance of stereochemistry in drug development (Zhou, Li, Yan, Du, Sun, & Sun, 2015).

Chemical Synthesis and Drug Development

The versatility of 5-bromo-N,N-dimethylpicolinamide and its derivatives extends to the synthesis of chiral amino alcohols from L-leucine, demonstrating its utility in creating chiral solvating agents for chiral carboxylic acids such as ibuprofen and mandelic acid. This application is crucial in the pharmaceutical industry, where the synthesis of chiral compounds plays a significant role in drug development (Li Yuan-yuan, 2011).

Future Directions

As 5-bromo-N,N-dimethylpicolinamide is used in various scientific experiments, it could potentially be explored further in the field of medicinal chemistry, given its structural similarity to other bioactive compounds .

properties

IUPAC Name

5-bromo-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRHFAPOFNDZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628486
Record name 5-Bromo-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N,N-dimethylpicolinamide

CAS RN

845305-86-4
Record name 5-Bromo-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromopyridine-2-carboxylic acid (20 g, 100 mmol, Frontier Scientific catalog# B1704) was stirred in methylene chloride (30 mL) and cooled to 0° C. 2.0 M Oxalyl chloride in methylene chloride (100 mL) was added slowly followed by DMF (0.8 mL). Vigorous degassing occurred. The mixture was stirred at 0° C. for 30 min and at rt overnight. The mixture was evaporated and redissolved in methylene chloride (130 mL). Dimethylamine hydrochloride (9.8 g, 120 mmol) was added and the mixture was cooled to 0° C. Triethylamine (56.1 mL, 400 mmol) was added slowly (over 5 minutes) which caused significant exotherm and precipitation of a brown/orange solid. The mixture was stirred at rt for 2 h. The mixture was diluted with methylene chloride and washed with saturated sodium bicarbonate, brine, dried over sodium sulfate, filtered and evaporated. Purification on silica gel using ethyl acetate in hexanes (0-60%) gave the desired compound, (22.0 g, 100%). LCMS calculated for C8H10BrN2O (M+H)+: m/z=229.0, 231.0. found: 228.9, 230.9.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
56.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Five
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromopyridine-2-carboxylic acid (1.5 g, 7.4 mmol), dimethyl amine (1.3 gm, 16 mmol), diisopropylethyl amine (excess) in DMF (10 mL) was added a solution of HATU in DMF (5 mL). After stirring the reaction for 14 hours at room temperature, the solvent was removed under reduced vacuum. The residue was taken up in ethyl acetate, washed with 1 N HCl (2×), brine (2×), 1 N NaOH (2×), brine (3×), dried over MgSO4, and concentrated. The crude was product was used in subsequent steps without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 5-bromopyridine-2-carboxylic acid (3.00 g, 14.85 mmol), dimethyl amine hydrochloride (1.82 g, 22.30 mmol) and triethylamine (6.21 ml, 44.60 mmol) in 20 mL of DMF was added HATU (8.47 g, 22.30 mmol). The mixture was stirred at room temperature overnight, quenched with water, extracted with 3×EtOAc. The combined organic layer was washed with 2×H2O, dried with Na2SO4, concentrated and purified by Biotage column chromatography with 60-70% EtOAc in hexanes to give a yellow oil (1.56 g, 46% yield). 1H NMR (400 MHz, CDCl3) δ 8.59 (d, J=1.77 Hz, 1 H) 7.88 (dd, J=8.34, 2.27 Hz, 1 H) 7.52 (d, J=8.34 Hz, 1 H) 3.06 (d, J=14.15 Hz, 6 H); LCMS for C8H9BrN2O m/z 229.00 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
6.21 mL
Type
reactant
Reaction Step One
Name
Quantity
8.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
46%

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